1-Amino-5-nitroanthraquinone
Overview
Description
1-Amino-5-nitroanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are a class of naturally occurring phenolic compounds based on the 9,10-anthraquinone skeleton. This compound is notable for its applications in the synthesis of dyes and pigments, particularly those requiring high color fastness and special colors.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-5-nitroanthraquinone can be synthesized through the nitration of 1-aminoanthraquinone. The nitration process involves the introduction of a nitro group into the anthraquinone structure. This reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and it is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods: Industrial production of this compound often involves the continuous-flow method, which allows for efficient and controllable synthesis. This method employs high-temperature ammonolysis of 1-nitroanthraquinone, optimizing conditions such as reaction temperature, residence time, and molar ratio of ammonia to 1-nitroanthraquinone to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-5-nitroanthraquinone undergoes various chemical reactions, including:
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and copper nanoparticles as catalysts at temperatures ranging from 180°C to 220°C.
Substitution: Various electrophiles can be used to substitute the amino group under controlled conditions.
Major Products:
Reduction: The major product is 1,5-diaminoanthraquinone.
Substitution: The products depend on the nature of the substituting electrophile.
Scientific Research Applications
1-Amino-5-nitroanthraquinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-amino-5-nitroanthraquinone primarily involves its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1-Aminoanthraquinone: Similar in structure but lacks the nitro group, making it less reactive in certain chemical transformations.
1,5-Diaminoanthraquinone: Contains two amino groups, making it more reactive in substitution reactions.
Uniqueness: 1-Amino-5-nitroanthraquinone is unique due to the presence of both an amino group and a nitro group, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in the synthesis of complex anthraquinone dyes and other functional materials .
Properties
IUPAC Name |
1-amino-5-nitroanthracene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16(19)20)12(8)14(7)18/h1-6H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZPGLMKVOOUGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284951 | |
Record name | 1-Amino-5-nitroanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6937-75-3 | |
Record name | 1-Amino-5-nitroanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Amino-5-nitroanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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